

Spectroscopic Analysis of 2-Coumaranone: A Technical Guide

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Compound of Interest

Compound Name: 2-Coumaranone

Cat. No.: B042568

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-coumaranone** (also known as 2(3H)-benzofuranone), a bicyclic heteroaromatic compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of **2-coumaranone** is heavily reliant on the interpretation of its spectroscopic data. The following sections present a detailed analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra, with quantitative data summarized in structured tables for clarity and comparative ease.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2-coumaranone**, typically recorded in deuterated chloroform (CDCl_3), reveals characteristic signals for the aromatic and aliphatic protons. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the aliphatic protons of the five-membered ring appear as a singlet.

Table 1: ^1H NMR Spectroscopic Data for **2-Coumaranone** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33 - 7.27	m	2H	Ar-H
7.15 - 7.08	m	2H	Ar-H
3.73	s	2H	-CH ₂ -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of **2-coumaranone**. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the lactone ring.

Table 2: ¹³C NMR Spectroscopic Data for **2-Coumaranone** in CDCl₃

Chemical Shift (δ) ppm	Assignment
175.8	C=O (Carbonyl)
155.0	Ar-C (Quaternary)
130.2	Ar-CH
128.8	Ar-CH
124.7	Ar-CH
122.2	Ar-C (Quaternary)
112.8	Ar-CH
35.5	-CH ₂ -

Note: Peak assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **2-coumaranone** highlights the presence of key functional groups, most notably the carbonyl group of the lactone ring and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr pellet or as a thin film.

Table 3: Key IR Absorption Bands for **2-Coumaranone**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3050 - 3000	Medium	C-H stretch	Aromatic
2925	Medium	C-H stretch	Aliphatic (-CH ₂ -)
1820 - 1800	Strong	C=O stretch	γ-Lactone
1615, 1470	Medium-Strong	C=C stretch	Aromatic Ring
1280	Strong	C-O stretch	Ester
750	Strong	C-H bend	Ortho-disubstituted aromatic

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-coumaranone** provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak is typically observed at m/z 134.

Table 4: Major Fragments in the EI-Mass Spectrum of **2-Coumaranone**[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
134	High	[M] ⁺ (Molecular Ion)
106	Moderate	[M - CO] ⁺
78	Moderate	[C ₆ H ₆] ⁺ (Benzene)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Weigh approximately 10-20 mg of **2-coumaranone** for ^1H NMR or 50-100 mg for ^{13}C NMR. [\[2\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube. [\[3\]](#)
- If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. [\[4\]](#)

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Angle: 30-45°.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR (Proton Decoupled):
 - Spectral Width: 0-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly clean and dry an agate mortar and pestle.
- Weigh approximately 1-2 mg of **2-coumaranone** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).^[5]
- Grind the **2-coumaranone** to a fine powder in the mortar.
- Add the KBr to the mortar and gently mix with the sample to ensure homogeneous distribution.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[6]

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- Dissolve a small amount of **2-coumaranone** in a volatile organic solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

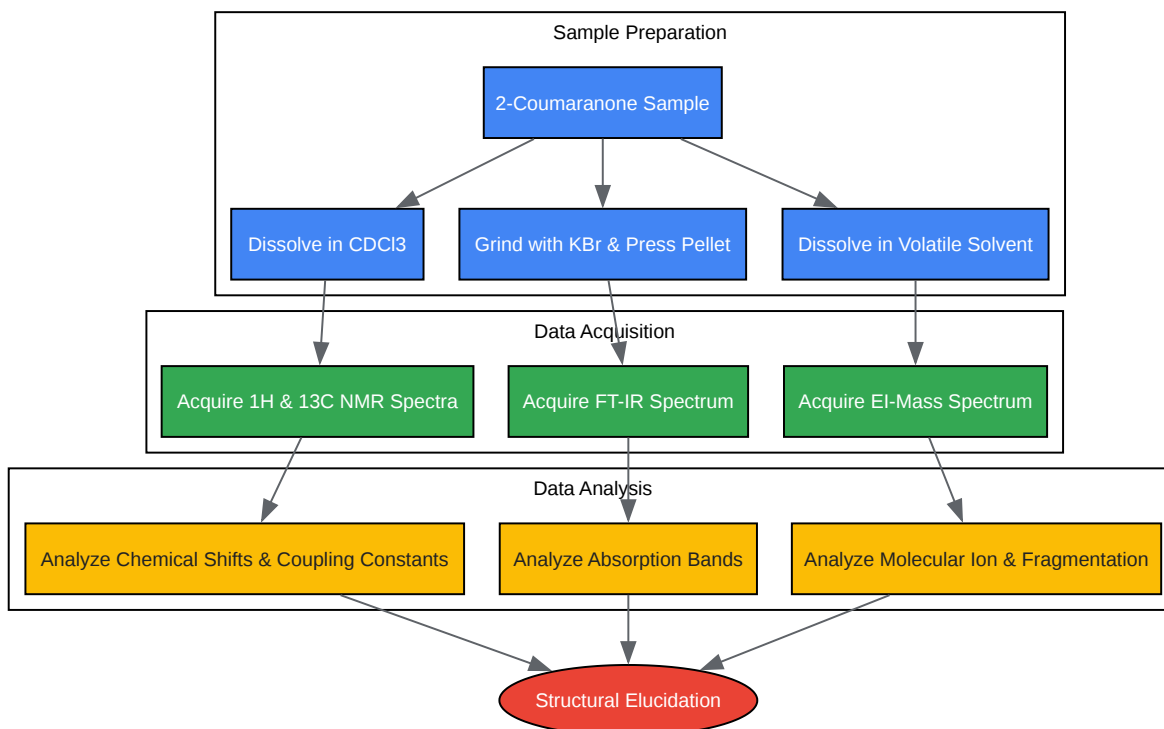
Instrument Parameters (Typical):

- Ionization Mode: Electron Ionization (EI).[\[7\]](#)
- Electron Energy: 70 eV.[\[8\]](#)[\[9\]](#)
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: m/z 40-400.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and fragmentation pathways.

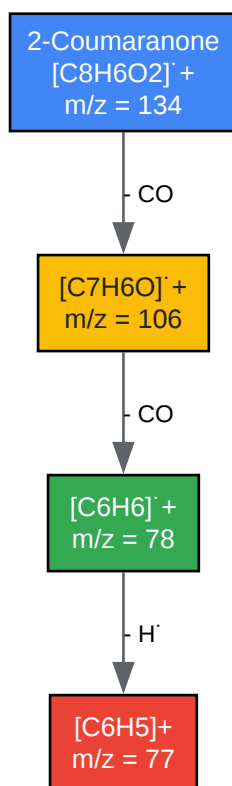
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **2-coumaranone**.

Mass Spectrometry Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation pathway for **2-coumaranone**.

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